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Compound of Interest

Compound Name: 1-Iodo-2-methylhexane

Cat. No.: B13660690 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1-iodo-2-methylhexane (C₇H₁₅I), a key organoiodide intermediate. Aimed at researchers,

scientists, and professionals in the field of drug development and organic synthesis, this

document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for

spectroscopic analysis are also presented.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 1-iodo-2-methylhexane,

the following data are predicted based on the analysis of structurally analogous compounds,

such as 1-iodo-2-methylpropane and 1-iodo-2-methylbutane, and established principles of

spectroscopy.

Table 1: Predicted ¹H NMR Data for 1-Iodo-2-
methylhexane
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.20 dd 2H -CH₂I

~ 1.75 m 1H -CH(CH₃)-

~ 1.25 - 1.40 m 6H -CH₂CH₂CH₂-

~ 0.90 d 3H -CH(CH₃)-

~ 0.88 t 3H -CH₂CH₃

Table 2: Predicted ¹³C NMR Data for 1-Iodo-2-
methylhexane
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm) Assignment

~ 10 - 15 -CH₂CH₃

~ 18 - 22 -CH(CH₃)-

~ 22 - 25 -CH₂CH₂CH₃

~ 28 - 32 -CH₂CH₂CH₃

~ 35 - 40 -CH(CH₃)-

~ 40 - 45 -CH₂I

Table 3: Predicted IR Absorption Data for 1-Iodo-2-
methylhexane
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Wavenumber (cm⁻¹) Intensity Assignment

2955 - 2850 Strong C-H stretch (alkane)

1465 - 1450 Medium
C-H bend (methylene and

methyl)

1380 - 1370 Medium C-H bend (methyl)

~ 1200 Medium C-H wag (methylene)

~ 500 - 600 Strong C-I stretch

Table 4: Predicted Mass Spectrometry Data for 1-Iodo-2-
methylhexane

m/z Predicted Fragment

226 [M]⁺ (Molecular Ion)

127 [I]⁺

99 [M - I]⁺

71 [C₅H₁₁]⁺

57 [C₄H₉]⁺ (base peak)

43 [C₃H₇]⁺

29 [C₂H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-iodo-2-methylhexane in 0.5-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.
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¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024-4096.

Relaxation Delay: 2-10 seconds.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat 1-iodo-2-methylhexane is prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used with a small drop of the sample.

Acquisition:

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b13660690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13660690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 1-iodo-2-methylhexane in a volatile

solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas

chromatograph (GC-MS) or a direct insertion probe.

Ionization: Electron Ionization (EI) is typically used.

Ionization Energy: 70 eV.

Analysis:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-300.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

predicted fragmentation pathways for 1-iodo-2-methylhexane.
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Caption: Logical workflow for spectroscopic analysis.
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Caption: Predicted MS fragmentation of 1-iodo-2-methylhexane.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Iodo-2-methylhexane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13660690#spectroscopic-data-for-1-iodo-2-
methylhexane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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